molecular formula C10H14N2O2S B2451961 2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid CAS No. 941117-68-6

2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2451961
CAS No.: 941117-68-6
M. Wt: 226.29
InChI Key: YZKGQBXEDVCEAX-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure This compound is characterized by the presence of a tert-butyl group, a methyl group, a sulfanyl group, and a carboxylic acid group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the tert-butyl, methyl, and sulfanyl groups. The carboxylic acid group is usually introduced through oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl and methyl groups can undergo various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form disulfide bonds, affecting protein function, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

  • 2-Tert-butyl-4-methyl-6-hydroxypyrimidine-5-carboxylic acid
  • 2-Tert-butyl-4-methyl-6-aminopyrimidine-5-carboxylic acid
  • 2-Tert-butyl-4-methyl-6-chloropyrimidine-5-carboxylic acid

Comparison: Compared to its analogs, 2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The sulfanyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with hydroxyl, amino, or chloro groups.

Properties

IUPAC Name

2-tert-butyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-5-6(8(13)14)7(15)12-9(11-5)10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKGQBXEDVCEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941117-68-6
Record name 2-tert-butyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid
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